molecular formula C16H16Cl2N2O2 B1384977 N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide CAS No. 1020722-29-5

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide

Cat. No.: B1384977
CAS No.: 1020722-29-5
M. Wt: 339.2 g/mol
InChI Key: DHEJDETZFHTBPS-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide ( 1020722-29-5) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C16H16Cl2N2O2 and a molecular weight of 339.216 g/mol , this butanamide derivative features both 3-aminophenyl and 2,4-dichlorophenoxy functional groups, making it a molecule of significant interest in chemical synthesis and biological activity screening. The 2,4-dichlorophenoxy moiety is structurally analogous to the classic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . This similarity suggests potential applications for researchers in agrochemistry and plant physiology, where this compound could be investigated as a novel analog to probe the molecular mode of action of synthetic auxins, study herbicide selectivity, or develop new plant growth regulators . As a building block, it may also be used in the synthesis of more complex molecules for pharmaceutical or material science research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers can order this compound with confidence in its quality and precise specification. For detailed information, including certificates of analysis, please contact our sales team.

Properties

IUPAC Name

N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJDETZFHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide involves multiple steps. The process includes the reduction of 3-nitroaniline. The compound is an organic compound with potential biological activities, containing an amide functional group, an amino group, and a dichlorophenoxy moiety, which are crucial for its biological interactions.

Preparation of 2,4-Dichlorophenoxyacetic Acid

A method for preparing 2,4-dichlorophenoxyacetic acid involves the following steps:

  • Adding chloroacetic acid into a sodium hydroxide solution and stirring. Then, phenol is added, and the pH is adjusted to 11 using sodium bicarbonate.
  • Heating the mixture at 100°C for 40 minutes, followed by adjusting the pH to 4 by adding hydrochloric acid.
  • Cooling the mixture in an ice-water bath to obtain a solid. The solid is washed and dried to obtain phenoxy acetic acid.
  • Adding the phenoxy acetic acid into a mixed solution of acetic acid and water, and iron phthalocyanine is added and stirred.
  • Introducing chlorine to carry out a chlorination reaction for 35 to 50 minutes until the chlorination reaction is completed.
  • Cooling the reaction product and filtering to obtain a solid substance, which is then dried to obtain the finished product 2,4-dichlorophenoxyacetic acid. The molar amount of iron phthalocyanine is 0.1% of phenoxy acetic acid.

Synthesis of (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide

The synthesis of (R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide involves the following steps:

  • A suspension of (3R)-3-amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide in 50 mL 30% HBr/acetic acid is stirred at room temperature overnight.
  • The resulting homogeneous reaction mixture is concentrated, diluted with water (200 mL) and 5% HCl (100 mL), and washed with diethyl ether (3*).
  • The aqueous phase is adjusted to pH ~8-9 with solid \$$Na2CO3\$$ and extracted with dichloromethane (5*).
  • The combined organic phases are dried (\$$MgSO_4\$$), filtered, and concentrated to give the desired product.

Table of Compounds with Structural Similarities

Compound CAS No. Molecular Formula Molecular Weight
This compound 1020722-29-5 C16H16Cl2N2O2 339.2 g/mol
(R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide 870812-31-0 C12H18N2OS 238.35

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a phenol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H15Cl2N2O2C_{16}H_{15}Cl_2N_2O_2 and features an amine group, a dichlorophenoxy group, and a butanamide backbone. This structural configuration suggests potential reactivity and biological activity.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, leading to different derivatives that may possess unique properties.

Biology

  • Biological Activity : N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide has been studied for its potential interactions with biomolecules. It may modulate enzyme activities and receptor functions, influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest significant antimicrobial and antifungal activity against various pathogens, indicating its potential use in treating infections.

Medicine

  • Therapeutic Properties : Research has indicated that this compound may have anti-inflammatory and anticancer effects. Studies have shown its ability to inhibit inflammatory cytokines such as IL-1β and IL-6 without causing hepatotoxicity.
  • Neuroprotective Effects : Investigations into similar amide structures have revealed potential neuroprotective properties, suggesting applications in neuropharmacology.

Industry

  • Agrochemical Development : Its unique chemical structure makes it a candidate for developing new agrochemicals that can enhance crop protection and yield.
  • Material Science : The compound can be utilized in creating new materials or as a precursor for industrial chemicals, contributing to advancements in chemical manufacturing processes.

Case Studies

Recent research focusing on derivatives of amide-based compounds similar to this compound provides valuable insights:

  • Inflammatory Cytokines Study : Investigations into compounds with similar structures revealed their ability to significantly reduce inflammatory markers IL-1β and IL-6 without hepatotoxicity.
  • Neuroprotective Properties Study : Research on NMDA receptor antagonists derived from similar frameworks demonstrated neuroprotective effects in models of transient focal ischemia, indicating potential therapeutic roles for this compound in neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting or modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs of N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, highlighting substituent variations and their impact on molecular properties:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituent Source
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)butanamide (Target) Not provided C₁₆H₁₅Cl₂N₂O₂ ~338.2 (calc.) 3-Aminophenyl -
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 346723-96-4 C₁₈H₁₉Cl₂NO₂ 352.26 2-Ethylphenyl
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide 348163-50-8 C₁₈H₁₇Cl₂NO₃ 366.24 4-Acetylphenyl
N-(3-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 300825-91-6 C₁₈H₁₇Cl₂NO₃ 366.24 3-Acetylphenyl
4-(2,4-Dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide 307507-67-1 C₁₈H₁₇Cl₂NO₄ 382.24 2,3-Dihydro-1,4-benzodioxinyl
N-{2-[(1-Bromo-2-naphthyl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide 340168-79-8 C₂₆H₁₉BrCl₃NO₃ 579.70 Bromonaphthyl-chlorophenyl

Key Observations :

  • The benzodioxinyl group in enhances aromaticity and steric bulk, which may influence enzyme interactions.
  • Bioactivity Clues: Compounds with thiourea and 2,4-dichlorophenoxy groups (e.g., in ) exhibit superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid, suggesting that the amide backbone in the target compound may similarly enhance pharmacological activity.
Enzyme Inhibition Potential
  • COX-2 Inhibition: Derivatives containing 2,4-dichlorophenoxy and alkylamide groups (e.g., ) show strong docking scores with COX-2, attributed to hydrophobic interactions with the dichlorophenyl group and hydrogen bonding via the amide . The target compound’s 3-aminophenyl group could further stabilize such interactions.
  • CTPS1 Inhibition : Patent data highlights butanamide derivatives as human CTPS1 inhibitors for treating proliferative diseases, underscoring the therapeutic relevance of this structural class.

Biological Activity

N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Reduction of 3-Nitroaniline : The process begins with the reduction of 3-nitroaniline to 3-aminophenylamine using iron powder in hydrochloric acid.
  • Formation of Chlorobutanamide : The resulting 3-aminophenylamine reacts with 4-chlorobutyryl chloride in the presence of triethylamine to yield N-(3-aminophenyl)-4-chlorobutanamide.
  • Final Reaction : This intermediate is then reacted with 2,4-dichlorophenol in the presence of potassium carbonate to produce the final compound, this compound.

Antimicrobial and Antifungal Properties

This compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against various pathogens. For instance, compounds with similar structures have shown effectiveness in inhibiting bacterial growth and fungal infections .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets within biological pathways, potentially modulating enzyme activities or receptor functions. The presence of both the amine and dichlorophenoxy groups may enhance its lipophilicity and membrane permeability, thereby influencing its biological efficacy .

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-Aminophenyl)-4-phenoxybutanamideLacks dichloro substitutionDifferent reactivity and activity profile
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-pentanamideAdditional carbon in butanamide chainAltered physical and chemical properties

This table emphasizes how structural modifications can lead to variations in biological activity and chemical reactivity.

Case Studies

Recent research has focused on derivatives of amide-based compounds similar to this compound. For example:

  • Study on Inflammatory Cytokines : Compounds with a similar amide structure were tested for their ability to inhibit IL-1β and IL-6 mRNA expression in vitro. Results indicated that certain derivatives significantly reduced these inflammatory markers without hepatotoxicity, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : Other studies have investigated NMDA receptor antagonists derived from similar structural frameworks. These compounds demonstrated neuroprotective effects in models of transient focal ischemia, indicating a potential role for this compound in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide?

  • Methodological Answer : The compound can be synthesized via coupling of 4-(2,4-dichlorophenoxy)butanoic acid derivatives with 3-aminophenylamine. A general approach involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) to form an acyl chloride or active ester, followed by reaction with the amine in polar aprotic solvents like DMF. For example, analogous syntheses achieved 36–72% yields using HATU and tertiary amine bases (e.g., diisopropylethylamine) under reflux conditions . Purification often involves column chromatography (e.g., hexane:EtOAc gradients) and recrystallization.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.6–7.4 ppm for dichlorophenoxy and aminophenyl groups), amide NH (δ ~8 ppm, broad), and aliphatic chain protons (e.g., δ 1.0–2.1 ppm for butanamide methyl/methylene groups). Splitting patterns (e.g., doublets for aromatic protons) and coupling constants aid in confirming substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z 381.1 vs. observed 382.1 [M+H]⁺ in analogous compounds) .
  • Rf Values : TLC with hexane:EtOAc (e.g., 1:1) provides preliminary purity assessment (Rf ~0.58–0.69 in similar amides) .

Q. What solvent systems are optimal for purifying this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) are preferred during synthesis, while purification typically uses silica gel chromatography with hexane:EtOAc gradients (e.g., 1:1 to 3:7). Recrystallization from ethanol or methanol yields crystalline solids, as demonstrated for structurally related amides (melting points: 94–130°C) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the dichlorophenoxy moiety’s hydrophobic interactions and the aminophenyl group’s hydrogen-bonding potential .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) or steric parameters (Taft constants) with experimental bioactivity data from analogs (e.g., IC₅₀ values against bacterial targets) .

Q. What strategies resolve contradictions in synthetic yields across studies?

  • Methodological Answer :

  • Reaction Optimization : Screen bases (e.g., DIPEA vs. pyridine), temperatures, and stoichiometric ratios. For example, HATU-mediated couplings at 0°C vs. room temperature may improve yields by minimizing side reactions .
  • Byproduct Analysis : Use LC-MS to identify undesired products (e.g., unreacted acid or dimerization). Adjust protecting groups (e.g., Boc for amines) to reduce competing pathways .

Q. How does the electronic nature of substituents influence the compound’s stability?

  • Methodological Answer :

  • Hammett Analysis : Compare electron-withdrawing (e.g., Cl on phenoxy) and donating groups (e.g., NH₂ on phenyl) using σ values. Chlorine’s inductive effect stabilizes the phenoxy group against oxidation, while the amino group may enhance hydrolytic susceptibility. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation rates .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., pNA-linked peptides) to measure inhibition kinetics. For example, monitor Δ fluorescence/min at λₑₓ 340 nm and λₑₘ 460 nm .
  • SAR Studies : Synthesize analogs with modified phenoxy or amide groups and compare bioactivity. For instance, replacing 2,4-dichlorophenoxy with 4-fluorophenoxy reduces antifungal activity in related amides .

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